Uprolide D -

Uprolide D

Catalog Number: EVT-1574454
CAS Number:
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uprolide D is a natural product found in Eunicea mammosa with data available.
Overview

Uprolide D is a marine-derived metabolite recognized for its complex structure and potential pharmacological properties. It belongs to the class of compounds known as terpenes, which are characterized by their diverse structures and significant biological activities. Uprolide D has garnered interest in the field of medicinal chemistry due to its unique molecular features and the potential therapeutic applications that arise from them.

Source

Uprolide D is primarily isolated from marine organisms, particularly from certain species of sponges and corals. These organisms are known to produce a variety of bioactive compounds, including terpenes, which serve various ecological roles and exhibit a range of biological activities.

Classification

Uprolide D is classified as a cyclic ether, specifically a tetrahydrofuran derivative. Its classification within the broader category of terpenes highlights its structural complexity and the potential for diverse biological interactions.

Synthesis Analysis

Methods

The synthesis of Uprolide D has been approached through various synthetic routes. One notable method involves the use of total synthesis techniques that allow chemists to construct complex molecules from simpler precursors. The synthesis often includes steps such as macrocyclization, alkylation, and deprotection to achieve the final product.

Technical Details

  1. Macrocyclization: This step is crucial in forming the cyclic structure characteristic of Uprolide D. Various strategies have been employed to facilitate this process, including intramolecular reactions that promote ring closure.
  2. Alkylation: The introduction of alkyl groups is essential for modifying the compound's properties and enhancing its biological activity.
  3. Deprotection: After synthesizing intermediates, protective groups are often removed to yield the final structure of Uprolide D.

For example, recent studies have detailed a synthetic route that begins with commercially available tetrahydrofuran, followed by a series of reactions including alkylation with cuprates and protection using benzyl groups .

Molecular Structure Analysis

Structure

The molecular structure of Uprolide D features a complex arrangement typical of cyclic ethers, with specific stereochemistry that influences its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₃₄O₃
  • Structural Features: The presence of multiple chiral centers contributes to its stereochemical diversity.

Data

  • Molecular Weight: Approximately 302.46 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

Uprolide D can undergo various chemical reactions that modify its structure and enhance its pharmacological properties. Key reactions include:

  1. Epoxidation: This reaction introduces an epoxide group into the molecule, potentially increasing reactivity towards biological targets.
  2. Reduction: Reduction reactions can convert double bonds into single bonds, altering the compound's reactivity and stability.
  3. Hydrolysis: Hydrolytic reactions can lead to the formation of alcohols or acids from Uprolide D, further diversifying its chemical profile.

Technical Details

The synthetic pathways often utilize reagents such as lithium diisopropylamide for deprotonation and various catalysts for facilitating ring closures and functional group transformations .

Mechanism of Action

Process

The mechanism of action for Uprolide D involves interactions at the molecular level with specific biological targets. These interactions may include:

  • Enzyme Inhibition: Uprolide D may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: The compound could bind to specific receptors in cells, triggering signaling pathways that result in physiological responses.

Data

Research indicates that Uprolide D exhibits activity against cancer cell lines, suggesting a potential role in anticancer therapies through apoptosis induction or cell cycle arrest mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant analyses have shown that modifications in chemical properties can significantly impact the bioactivity of Uprolide D .

Applications

Scientific Uses

Uprolide D has promising applications in various scientific fields:

  1. Pharmacology: Its potential as an anticancer agent is under investigation, with studies focusing on its ability to induce cell death in malignant cells.
  2. Biochemistry: Research into its effects on metabolic pathways provides insights into drug design and development.
  3. Natural Product Chemistry: As a marine metabolite, it serves as a model compound for studying biosynthetic pathways in marine organisms.
Introduction to Uprolide D

Chemical Classification and Nomenclature

Leuprolide belongs to the class of gonadotropin-releasing hormone agonists (GnRH agonists), specifically categorized as a synthetic nonapeptide analog. Its systematic IUPAC name is:N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxo-pentan-2-yl]carbamoyl]-3-methyl-butyl]carbamoyl]-3-methyl-butyl]carbamoyl]-2-(4-hydroxyphenyl)ethyl]carbamoyl]-2-hydroxy-ethyl]carbamoyl]-2-(1H-indol-3-yl)ethyl]carbamoyl]-2-(3H-imidazol-4-yl)ethyl]-5-oxo-pyrrolidine-2-carboxamide [3].

The molecular formula is C₅₉H₈₄N₁₆O₁₂, with a molar mass of 1,209.42 g/mol. Structurally, leuprolide features key modifications from native GnRH: 1) Replacement of glycine at position 6 with D-leucine, and 2) Substitution of glycine-amide at position 10 with ethylamide. These alterations confer resistance to enzymatic degradation while maintaining receptor binding affinity [4] [5].

Table 1: Physicochemical Properties of Leuprolide [3] [5]

PropertySpecification
Molecular Weight1209.42 g/mol
FormulaC₅₉H₈₄N₁₆O₁₂
AppearanceWhite or off-white powder
SolubilityFreely soluble in water and acetic acid; insoluble in chloroform
StabilityStable under recommended storage conditions (2-8°C)
Peptide SequencePyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt
StoragePreserve in sealed containers under inert gas

Leuprolide acetate (salt form) is the active pharmaceutical ingredient in therapeutic formulations. The acetate salt enhances water solubility and stability in depot formulations, facilitating sustained release from polymeric matrices like poly(lactic/glycolic acid) (PLGA) [4].

Historical Discovery and Early Research Milestones

The development of leuprolide began immediately after the isolation and characterization of native GnRH by Nobel laureates Andrew Schally and Roger Guillemin in 1971. Researchers at Takeda Pharmaceutical Company (Japan) synthesized leuprolide in 1973 through systematic amino acid substitutions to enhance GnRH's metabolic stability [4]. The discovery stemmed from structure-activity relationship (SAR) studies revealing that substitutions at positions 6 and 10 conferred prolonged receptor activation and resistance to peptidase degradation.

Key milestones in leuprolide's development include:

  • 1974: First preclinical studies demonstrating potent GnRH receptor activation
  • 1979: Initiation of clinical trials for prostate cancer
  • 1985: FDA approval of daily subcutaneous formulation (Lupron®) for advanced prostate cancer
  • 1989: Introduction of first 1-month depot microsphere formulation using PLGA polymer technology [4]

The drug delivery breakthrough came with Abbott Laboratories' development of biodegradable PLGA microspheres, enabling sustained release from 1 to 6 months. This innovation addressed the pharmacological challenge of achieving continuous receptor stimulation necessary for pituitary desensitization [4]. Clinical validation occurred through pivotal trials showing equivalent testosterone suppression between daily injections and monthly depot formulations (≥95% suppression rates) [8].

Biological and Pharmacological Significance

Leuprolide exerts its effects through a biphasic mechanism on pituitary GnRH receptors. Initial administration causes transient receptor stimulation (flare-up phase), increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Continuous exposure induces profound receptor desensitization within 2-4 weeks, mediated by receptor internalization and downstream signaling uncoupling. This results in suppressed gonadotropin secretion and subsequent reduction of gonadal steroids (testosterone/estradiol) to castration levels [3] [4].

The pharmacological significance manifests in three therapeutic domains:

  • Oncology: In advanced prostate cancer, leuprolide reduces testosterone to <50 ng/dL, eliminating androgen stimulation of cancer cells. This palliative effect improves quality of life metrics in 70-80% of patients [5] [7].

  • Gynecology: For endometriosis and uterine fibroids, leuprolide suppresses estradiol to <30 pg/mL, causing endometrial tissue atrophy. Clinical trials demonstrate 80-85% reduction in endometriotic lesions and 35-45% fibroid volume reduction after 3 months [4] [7].

  • Pediatric Endocrinology: In central precocious puberty (CPP), leuprolide halts premature sexual maturation by suppressing LH to <4.0 mIU/mL. Clinical studies show 95.2% suppression rates with 30 mg 3-month formulation, normalizing growth velocity and bone age advancement [8].

Table 2: Therapeutic Applications and Mechanisms [3] [4] [5]

Therapeutic AreaMolecular TargetBiochemical EffectClinical Outcome
Prostate CancerPituitary GnRH receptors↓ Testosterone to castrate levels (<50 ng/dL)Tumor regression, symptom palliation
EndometriosisPituitary GnRH receptors↓ Estradiol to postmenopausal levels (<30 pg/mL)Endometrial lesion regression, pain reduction
Central Precocious PubertyPituitary GnRH receptors↓ Peak LH to prepubertal levels (<4.0 mIU/mL)Arrested pubertal progression, normalized growth
Uterine FibroidsPituitary GnRH receptors↓ Estradiol to postmenopausal levels (<30 pg/mL)Fibroid shrinkage, reduced uterine volume

Pharmacokinetic studies reveal dose-dependent suppression dynamics. The 30 mg 3-month depot formulation maintains mean serum concentrations of 20-25 ng/mL for 12-16 weeks, correlating with sustained gonadotropin suppression. Hormonal recovery occurs within 3-6 months post-treatment, demonstrating the reversibility of its endocrine effects [8].

Properties

Product Name

Uprolide D

IUPAC Name

(1S,2R,4S,8R,9R,10S,15R)-2,9-dihydroxy-1,10-dimethyl-5,14-dimethylidene-7,18-dioxatricyclo[13.2.1.04,8]octadecan-6-one

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-11-6-5-7-12(2)17(22)18-14(13(3)19(23)24-18)10-16(21)20(4)9-8-15(11)25-20/h12,14-18,21-22H,1,3,5-10H2,2,4H3/t12-,14-,15+,16+,17+,18+,20-/m0/s1

InChI Key

IDNQSSCDFZGMLJ-JOMZGWAMSA-N

Synonyms

uprolide D

Canonical SMILES

CC1CCCC(=C)C2CCC(O2)(C(CC3C(C1O)OC(=O)C3=C)O)C

Isomeric SMILES

C[C@H]1CCCC(=C)[C@H]2CC[C@](O2)([C@@H](C[C@@H]3[C@H]([C@@H]1O)OC(=O)C3=C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.